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Introduction
Sophoraflavanone H is a complex polyphenol natural product, distinguished by its hybrid

structure that incorporates a 2,3-diaryl-2,3-dihydrobenzofuran moiety fused with a flavanone

ring system. Initially isolated from the root of Sophora moorcroftiana, its intricate

stereochemistry posed a significant challenge for unambiguous structural elucidation.[1] While

relative stereochemistry was previously suggested by NMR studies, the definitive absolute

configuration was only recently established through total synthesis.[1][2] This guide provides a

comprehensive overview of the experimental evidence and methodologies used to determine

the absolute configuration of Sophoraflavanone H, presenting key data and protocols for the

scientific community.

Absolute Configuration
The absolute configuration of Sophoraflavanone H has been unequivocally determined to be

(2S, 7'''R, 8'''R). This was established through the first total synthesis of the natural product and

its diastereomer, with the final confirmation provided by X-ray crystallographic analysis and

circular dichroism (CD) spectral studies of synthetic derivatives.[1][2]

Quantitative Stereochemical Data
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The empirical determination of Sophoraflavanone H's stereochemistry is supported by key

quantitative data obtained from chiroptical measurements of synthetic intermediates and the

final product.

Property Value Conditions Reference

Specific Rotation of

Synthetic Intermediate

(13b)

[α]D25 +1.8 (c 0.45, CHCl3) Murakami et al., 2020

Specific Rotation of

Synthetic

Sophoraflavanone H

(1)

[α]D25 -25.9 (c 0.20, MeOH) Murakami et al., 2020

Experimental Protocols
The determination of the absolute configuration of Sophoraflavanone H hinged on rigorous

experimental work, primarily X-ray crystallography and electronic circular dichroism

spectroscopy.

Single-Crystal X-ray Diffraction Analysis
X-ray crystallography provided the ultimate, non-empirical proof of the relative and absolute

stereochemistry of a key synthetic intermediate, which was then correlated to the final natural

product.

Protocol for X-ray Crystallography of Intermediate 13b:

Crystal Growth: Single crystals of the synthetic intermediate suitable for X-ray diffraction

were grown by slow evaporation from a solution of ethyl acetate and hexane.

Data Collection: A colorless prism crystal was mounted on a diffractometer equipped with a

graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data was collected at a

temperature of 123 K.

Structure Solution and Refinement: The structure was solved by direct methods and refined

by full-matrix least-squares on F2. All non-hydrogen atoms were refined anisotropically.
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Hydrogen atoms were placed in calculated positions and refined using a riding model. The

absolute structure was determined based on the Flack parameter. The crystallographic data

was deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition

number 1968420.[2]

Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy was employed to correlate the stereochemistry of synthetic intermediates

and the final product, further confirming the absolute configuration.

Protocol for ECD Spectral Analysis:

Sample Preparation: Samples of the synthetic intermediates and final Sophoraflavanone H
were dissolved in methanol to a concentration suitable for ECD analysis (e.g., 0.1 mg/mL).

Instrumentation: ECD spectra were recorded on a spectropolarimeter at room temperature.

Data Acquisition: Spectra were acquired over a wavelength range of 200-400 nm. Multiple

scans were averaged to improve the signal-to-noise ratio. A baseline spectrum of the solvent

(methanol) was recorded and subtracted from the sample spectra.

Data Analysis: The experimental ECD spectra of the synthetic products were compared with

theoretically calculated spectra or with the spectra of related compounds with known

absolute configurations to establish stereochemical relationships.

Logical and Experimental Workflow
The following diagram illustrates the workflow used to determine the absolute configuration of

Sophoraflavanone H.
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Workflow for the determination of the absolute configuration.

Biological Activity and Signaling Pathways
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While specific signaling pathway studies for Sophoraflavanone H are not yet extensively

reported, research on its biological activities and those of closely related compounds provides

valuable context for drug development professionals.

Cytotoxicity and Antibacterial Activity
Sophoraflavanone H and its derivatives have demonstrated noteworthy biological activities.

They have shown cytotoxicity against human oral tumor cell lines (HSC-2 and HSG) and

antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and

vancomycin-resistant Enterococcus faecium (VREF).

Relevant Signaling Pathways of Sophoraflavanone G
Studies on the structurally similar Sophoraflavanone G (SG) offer insights into potential

mechanisms of action for this class of compounds. SG has been shown to possess anti-

neuroinflammatory effects by modulating multiple key signaling pathways in lipopolysaccharide

(LPS)-activated microglial cells. The inhibition of pro-inflammatory mediator production by SG

is linked to the downregulation of the MAPK, JAK/STAT, and activation of the Nrf2/HO-1

signaling pathways.

The diagram below illustrates the known signaling pathways modulated by the related

compound, Sophoraflavanone G.
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Signaling pathways modulated by Sophoraflavanone G.

Conclusion
The absolute configuration of Sophoraflavanone H is confirmed as (2S, 7'''R, 8'''R) through a

combination of total synthesis and rigorous spectroscopic and crystallographic analysis. The

detailed experimental protocols and quantitative data presented in this guide serve as a

valuable resource for researchers in natural product chemistry, stereochemistry, and medicinal

chemistry. The promising biological activities of Sophoraflavanone H, contextualized by the

known signaling pathway interactions of related compounds, underscore its potential as a lead

compound in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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